Enhanced Inhibitory Potency of Nlrp3-IN-26 Compared to Lead Compound YQ128
Nlrp3-IN-26 (compound 15Z) demonstrates superior potency in inhibiting the NLRP3 inflammasome compared to the lead compound YQ128 from which it was optimized. In the same study, Nlrp3-IN-26 was identified as a potent inhibitor with an IC50 of 0.13 μM, representing a significant 2.3-fold improvement in potency over YQ128, which exhibited an IC50 of 0.30 ± 0.01 μM [1].
| Evidence Dimension | Inhibition of NLRP3 inflammasome activation |
|---|---|
| Target Compound Data | IC50: 0.13 μM |
| Comparator Or Baseline | YQ128 (IC50: 0.30 ± 0.01 μM) |
| Quantified Difference | 2.3-fold more potent |
| Conditions | Cell-based assay measuring NLRP3 inflammasome activation (as reported in J. Med. Chem. 2023) |
Why This Matters
This 2.3-fold increase in potency, validated in the same experimental system, provides a clear, data-driven reason to select Nlrp3-IN-26 over the earlier-generation compound YQ128 for studies requiring a more efficacious NLRP3 inhibitor.
- [1] Sun, S., Li, Z., Huang, C., Liu, J., Yu, Q., Jiang, X., ... & Jiang, Y. (2023). Discovery of Novel 2,3-Dihydro-1 H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis. Journal of Medicinal Chemistry, 66(23), 16141-16167. View Source
